molecular formula C8H10S B1582094 Methyl m-tolyl sulfide CAS No. 4886-77-5

Methyl m-tolyl sulfide

Cat. No.: B1582094
CAS No.: 4886-77-5
M. Wt: 138.23 g/mol
InChI Key: HCQVSQDSAZSABA-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key IR absorption bands (cm⁻¹):

Bond/Group Frequency Range Intensity
C–H (aromatic) 3100–3000 Medium
C–S (stretch) 700–600 Strong
CH₃ (bend) 1380–1370 Medium

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, δ ppm) :

  • 2.31 (s, 3H, SCH₃)
  • 2.36 (s, 3H, Ar–CH₃)
  • 6.95–7.20 (m, 4H, aromatic protons)

¹³C NMR (CDCl₃, δ ppm) :

  • 15.4 (SCH₃)
  • 21.1 (Ar–CH₃)
  • 126.8–137.2 (aromatic carbons)

Mass Spectrometry (MS):

  • Molecular Ion Peak : m/z 138.05 (M⁺)
  • Fragmentation Patterns :
    • m/z 123 (loss of –CH₃)
    • m/z 91 (tropylium ion, C₇H₇⁺)

X-ray Crystallographic Data

As of current literature, no X-ray crystallographic data for this compound has been reported. Structural insights are primarily derived from spectroscopic and computational analyses.

Properties

IUPAC Name

1-methyl-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQVSQDSAZSABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197618
Record name Benzene, 1-methyl-3-(methylthio)- (9CI)
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4886-77-5
Record name 1-Methyl-3-(methylthio)benzene
Source CAS Common Chemistry
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Record name Sulfide, methyl m-tolyl
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Record name Benzene, 1-methyl-3-(methylthio)- (9CI)
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Record name 4886-77-5
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Biological Activity

Methyl m-tolyl sulfide (C8H10S), also known as 3-methylthioanisole, is an organic compound that has garnered attention in various fields of research due to its unique biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including oxidation processes, enzymatic reactions, and potential applications in synthetic chemistry.

  • Molecular Formula : C8H10S
  • Molecular Weight : 138.23 g/mol
  • CAS Number : 4886-77-5

Oxidation Reactions

One of the significant areas of research surrounding this compound is its oxidation. The oxidation of this compound can yield various products, including sulfoxides, which are valuable intermediates in organic synthesis.

Case Study: Enzymatic Oxidation

A study demonstrated that this compound undergoes oxidation using Saccharomyces cerevisiae (baker's yeast) as a biocatalyst. This process yielded R-sulfoxide with high enantiomeric excess (92% ee) and good yield (60%) after purification. The study emphasized the simplicity and effectiveness of using yeast for such transformations, making it accessible for non-experts in synthetic organic chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in pharmaceuticals. Its structural similarity to other thioether compounds suggests potential efficacy against various microbial strains.

Toxicological Profile

The compound is classified as an irritant and poses certain health risks if mishandled. Acute toxicity studies have indicated that it may cause irritation upon contact with skin or eyes, necessitating proper safety measures during handling .

Comparison of Oxidation Methods

The following table summarizes different methods for oxidizing this compound and their respective yields:

Method Catalyst Yield (%) Enantiomeric Excess (%)
Baker's YeastSaccharomyces cerevisiae6092
ChloroperoxidaseHydrogen PeroxideVariesNot specified
Heteropoly TungstatesTungstate CompoundsVariesNot specified

Internal Dynamics and Structural Analysis

Recent studies utilizing rotational spectroscopy have provided insights into the internal dynamics of methyl m-tolyl sulfoxide in the gas phase. The research revealed a single conformer with low-barrier internal rotation, indicating a unique interaction between the sulfur atom and the adjacent methyl group. This finding has implications for understanding the stereochemistry and reactivity of sulfoxides .

Scientific Research Applications

Chemical Synthesis

1. Precursor for Sulfoxides and Sulfones

Methyl m-tolyl sulfide serves as a precursor in the synthesis of sulfoxides and sulfones. The oxidation of MMTS can be achieved using various oxidizing agents such as hydrogen peroxide or ruthenium tetroxide, resulting in the formation of methyl m-tolyl sulfoxide (MTSO) and methyl m-tolyl sulfone, respectively. These oxidation reactions are significant in organic synthesis, providing pathways to more complex molecules.

2. Catalytic Reactions

MMTS has been explored as a catalyst in several organic reactions. For example, studies have demonstrated its utility in C–S borylation reactions, where it acts as a substrate for the introduction of boron into aryl sulfides, facilitating further functionalization of these compounds . Additionally, MMTS has been utilized in the preparation of homoallylic alcohols through allylation reactions involving aldehydes .

Biological Applications

1. Potential Biological Interactions

While direct research on the biological effects of MMTS is limited, its structural similarities to other thioethers suggest possible interactions within biological systems. Thioethers can participate in hydrogen bonding and may interact with proteins containing thiol groups. This interaction potential warrants further investigation into MMTS's role in biochemical pathways or as a potential therapeutic agent.

Case Study 1: Oxidation Mechanisms

A notable study investigated the oxidation of MMTS using baker's yeast as a biocatalyst. The results indicated that this method could produce sulfoxides with high enantiomeric excess, showcasing the compound's potential for use in asymmetric synthesis . This biocatalytic approach highlights the environmental benefits of using biological systems for chemical transformations.

Case Study 2: Spectroscopic Analysis

Recent research employed advanced spectroscopic techniques to analyze the internal dynamics of related compounds such as methyl p-tolyl sulfoxide. Although focused on p-substituted derivatives, insights into molecular behavior and reactivity can inform studies on MMTS . Understanding these dynamics is crucial for predicting reactivity patterns and optimizing synthetic routes.

Comparison with Similar Compounds

Positional Isomers: Ethyl m-Tolyl vs. Ethyl p-Tolyl Sulfide

Ethyl m-tolyl sulfide (CAS 34786-24-8) and ethyl p-tolyl sulfide (CAS 622.63-9) differ in the substituent position on the toluene ring (meta vs. para). Key comparisons:

Property Ethyl m-Tolyl Sulfide Ethyl p-Tolyl Sulfide
Enthalpy of Vaporization (ΔvH) 43.5 kJ/mol 43.6 kJ/mol
Boiling Point Range 472–502 K (199–229°C) 473–503 K (200–230°C)
  • Key Insight : Positional isomerism minimally affects phase-change enthalpies but slightly shifts boiling points due to differences in molecular symmetry and dipole interactions .

Alkyl Chain Variation: tert-Butyl and Isobutyl Derivatives

tert-Butyl m-tolyl sulfide (NIST data ) and isobutyl(m-tolyl) sulfide (CAS 54576-36-2 ) exhibit bulkier alkyl groups, altering steric and electronic properties:

Property Methyl m-Tolyl Sulfide Isobutyl(m-Tolyl) Sulfide
Molecular Weight 138.23 g/mol 180.31 g/mol
Boiling Point ~190°C (est.) 251.5°C (predicted)
Density ~0.96 g/cm³ 0.96±0.1 g/cm³
  • Key Insight : Longer/branched alkyl chains increase molecular weight and boiling points due to enhanced van der Waals interactions . Steric hindrance in tert-butyl derivatives may reduce reactivity in nucleophilic substitutions .

Functional Group Analogs: Chloromethyl Methyl Sulfide

Chloromethyl methyl sulfide (CAS 2373-51-5) replaces the toluene ring with a chlorine atom, significantly altering reactivity and hazards :

Property This compound Chloromethyl Methyl Sulfide
Hazards Low-moderate toxicity Severe irritant; releases HCl
Applications Pharmaceutical intermediates Polymer synthesis
  • Key Insight : Chlorine substitution increases electrophilicity and hazard risks, limiting applications compared to aryl sulfides .

Structural Isomers: Allyl Methyl Sulfide

Allyl methyl sulfide (CAS 1018288-14-6) features an allyl (–CH₂CH₂CH₂) group instead of a toluene ring, leading to distinct applications:

Property This compound Allyl Methyl Sulfide
Odor/Flavor Mild sulfur odor Pungent (garlic-like)
Applications Synthetic intermediate Flavoring agent
  • Key Insight : Allyl groups enhance volatility and flavor profiles, making them suitable for food additives, whereas aryl sulfides prioritize stability for industrial synthesis .

Phase-Change Enthalpies

This compound’s vaporization enthalpy is comparable to ethyl analogs (~43–44 kJ/mol), suggesting similar intermolecular forces despite structural differences .

Preparation Methods

Direct Alkylation of m-Toluenethiol with Methyl Halides

The most commonly employed synthetic route for methyl m-tolyl sulfide is the nucleophilic substitution reaction between m-toluenethiol and methyl halides (typically methyl iodide or methyl bromide) under basic conditions.

Typical Procedure:

  • Reagents: m-Toluenethiol, methyl iodide (CH3I)
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
  • Base: Potassium carbonate (K2CO3) or similar mild bases
  • Temperature: 60–80°C
  • Reaction Time: 6–12 hours

Mechanism: The thiolate anion, generated by deprotonation of m-toluenethiol with K2CO3, acts as a nucleophile attacking the methyl iodide via an S_N2 mechanism to form this compound.

Purification: The product is typically purified by vacuum distillation or column chromatography using silica gel with hexane/ethyl acetate mixtures.

Characterization: Confirmation of the compound is done by proton nuclear magnetic resonance (¹H NMR), infrared spectroscopy (IR), and mass spectrometry (MS). The aromatic methyl group appears around δ ~2.3 ppm and the methyl sulfide protons at δ ~3.1–3.4 ppm in ¹H NMR spectra.

Parameter Details
Molecular Formula C8H10S
Molecular Weight 138.23 g/mol
CAS Number 4886-77-5
Solvent DMF
Base K2CO3
Temperature 60–80°C
Reaction Time 6–12 hours
Purification Method Vacuum distillation, chromatography

Biocatalytic Synthesis via Enzymatic Oxidation (Related Insight)

A notable study demonstrated the use of Saccharomyces cerevisiae (baker’s yeast) as a biocatalyst to oxidize methyl p-tolyl sulfide to its corresponding sulfoxide with high enantiomeric excess (92% ee) and good yield (60%). While this is an oxidation process rather than a direct preparation of this compound, the methodology highlights the mild and environmentally friendly approaches available for functionalizing related sulfides.

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Limitations
Nucleophilic Substitution m-Toluenethiol + methyl iodide, K2CO3, DMF, 60–80°C, 6–12 h Straightforward, high yield, scalable Requires handling of methyl iodide, moderate reaction time
Catalytic Oxidation (Derivatives) This compound + H2O2, SiW11MnC catalyst, acetonitrile, 40°C, 1 h High selectivity for oxidation products Not a direct synthesis method for sulfide
Biocatalytic Oxidation Methyl p-tolyl sulfide + S. cerevisiae, ethanol, ambient temperature Environmentally friendly, high enantioselectivity Limited to oxidation, not sulfide synthesis

Research Findings and Notes

  • The nucleophilic substitution method remains the gold standard for laboratory-scale synthesis of this compound due to its simplicity and reproducibility.
  • Reaction parameters such as solvent choice, base strength, temperature, and reaction time significantly influence the yield and purity.
  • Purification techniques must be carefully selected to avoid degradation or loss of product.
  • Analytical techniques including ¹H NMR, IR, and MS are critical for confirming the identity and purity of the synthesized compound.
  • Although oxidation methods and biocatalytic processes are more relevant for derivative synthesis, they provide insight into the compound’s chemical behavior and potential functionalization routes.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis methods for Methyl m-tolyl sulfide?

  • Methodology : Synthesis typically involves nucleophilic substitution or sulfide formation via thiols and alkyl halides. For example, reacting m-toluenethiol with methyl iodide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Ensure characterization by 1^1H/13^13C NMR, IR, and mass spectrometry to confirm structure and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : Assign peaks for the methyl group (δ ~2.3 ppm for aromatic CH₃) and sulfide protons (δ ~3.1–3.4 ppm for SCH₃).
  • Mass Spectrometry : Confirm molecular ion (M⁺) and fragmentation patterns.
  • Thermal Analysis (TGA/DSC) : Determine decomposition temperatures and stability under varying conditions.
  • Report melting points, boiling points, and solubility profiles. Always compare data with literature values for validation .

Q. How should researchers design experiments to study the reactivity of this compound in electrophilic substitution reactions?

  • Experimental Design :

  • Use controlled conditions (temperature, solvent polarity, catalysts) to monitor regioselectivity.
  • For Friedel-Crafts alkylation, employ Lewis acids (e.g., AlCl₃) and track product distribution via GC-MS.
  • Include negative controls (e.g., absence of catalyst) and replicate trials to ensure reproducibility. Document deviations from expected outcomes and cross-reference with mechanistic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodology :

  • Replicate Studies : Ensure identical instrumentation (e.g., TGA heating rates, sample size) and purity standards.
  • Error Analysis : Calculate uncertainties in decomposition temperatures using statistical methods (e.g., standard deviation across triplicate runs).
  • Cross-Validation : Compare results with alternative techniques (e.g., differential scanning calorimetry) and literature. Address discrepancies by evaluating sample history (e.g., moisture content, storage conditions) .

Q. What strategies optimize reaction yields when using this compound as a ligand in catalytic systems?

  • Optimization Framework :

  • DoE (Design of Experiments) : Vary ligand-to-metal ratios, solvent systems, and reaction times systematically.
  • Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., FTIR or HPLC).
  • Computational Modeling : Use DFT calculations to predict electronic effects of the m-tolyl group on catalyst activity. Validate with experimental turnover numbers (TONs) and selectivity data .

Q. How should researchers address challenges in crystallizing this compound derivatives for X-ray diffraction studies?

  • Crystallization Protocol :

  • Screen solvents (e.g., ethanol/water mixtures) and employ slow evaporation or diffusion methods.
  • For disordered structures (e.g., methyl group rotation), refine occupancy factors using software like SHELXL.
  • Report crystallographic parameters (e.g., space group, R-factors) and compare with analogous sulfides to identify packing trends .

Q. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound analogs?

  • Data Analysis :

  • Use nonlinear regression to calculate IC₅₀/EC₅₀ values (e.g., GraphPad Prism).
  • Apply ANOVA for comparing treatment groups and Tukey’s post-hoc test for pairwise differences.
  • Report confidence intervals and effect sizes to avoid overreliance on p-values. Include raw data in supplementary materials for transparency .

Methodological Guidelines

  • Data Reporting : Follow journal-specific requirements for experimental sections, including reagent sources, spectral data, and statistical methods .
  • Reproducibility : Document all parameters (e.g., reaction scales, instrument calibration) in supplementary files. Use IUPAC nomenclature and cite prior syntheses to avoid redundancy .
  • Conflict Resolution : For contradictory results, conduct meta-analyses of published data and highlight contextual factors (e.g., synthetic routes, analytical techniques) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl m-tolyl sulfide
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